2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether
Overview
Description
2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether is a complex organic compound with a unique structure that includes a pyrroloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether typically involves multi-step organic reactions. The initial steps often include the formation of the pyrroloquinoline core through cyclization reactions. Subsequent steps involve the introduction of the methoxy and methyl groups under controlled conditions, followed by the attachment of the phenyl methyl ether moiety. Common reagents used in these reactions include methanol, methyl iodide, and various catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be explored for its potential therapeutic effects, particularly in areas like oncology or neurology.
Industry: Its properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole: Shares a similar heterocyclic structure but lacks the methoxy and methyl groups.
Benzimidazole: Another fused heterocyclic compound with different functional groups.
Quinoline: Similar core structure but different substituents.
Uniqueness
What sets 2-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether apart is its specific combination of functional groups and its potential for diverse applications. The presence of the methoxy and methyl groups, along with the phenyl methyl ether moiety, provides unique chemical properties that can be exploited in various fields.
Biological Activity
2-(6-Methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether (CAS No. 122456-44-4) is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and mechanisms of action.
- Molecular Formula : C20H20N2O2
- Molecular Weight : 320.39 g/mol
- Boiling Point : Approximately 513.0 ± 50.0 °C
- Density : Approximately 1.0 g/cm³
- pKa : 7.17 ± 0.20
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the pyrroloquinoline scaffold. Specifically, derivatives of this compound have shown significant antiproliferative activity against various human cancer cell lines.
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Mechanism of Action :
- The compound exhibits cytotoxicity by interfering with tubulin assembly, leading to cell cycle arrest in the G2/M phase. This was demonstrated in Jurkat cells, where the compound induced apoptosis via mitochondrial depolarization and activation of caspase pathways .
- The generation of reactive oxygen species (ROS) was also observed, contributing to the apoptotic process .
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Selectivity and Efficacy :
- In vitro evaluations revealed that derivatives of the pyrroloquinoline structure had GI50 values in the nanomolar range against human leukemia cell lines, indicating potent activity .
- The most active compounds were found to be comparable or superior to established anticancer agents like combretastatin A-4 .
Other Biological Activities
Beyond anticancer effects, compounds within this chemical class have been investigated for additional biological properties:
- Antimicrobial Activity : Some studies suggest potential antibacterial and antifungal properties linked to the quinoline structure .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, although specific mechanisms and efficacy require further investigation .
Case Study 1: Cytotoxicity in Cancer Cell Lines
A study focused on a series of pyrroloquinoline derivatives demonstrated that modifications on the phenyl ring significantly affected biological activity. The introduction of electron-withdrawing or donating groups was systematically analyzed to optimize cytotoxic effects against multidrug-resistant cancer cells .
Compound | GI50 (nM) | Mechanism |
---|---|---|
Compound A | 30 | Tubulin disruption |
Compound B | 50 | Apoptosis induction |
Compound C | 10 | ROS generation |
Case Study 2: Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific substitutions at positions on the pyrroloquinoline scaffold could enhance or diminish biological activity. For instance, substituents at the C7 position showed a strong correlation with increased cytotoxicity against leukemia cells .
Properties
IUPAC Name |
6-methoxy-1-(2-methoxyphenyl)-4-methyl-2,3-dihydropyrrolo[3,2-c]quinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-13-14-11-12-22(16-8-4-5-9-17(16)23-2)20(14)15-7-6-10-18(24-3)19(15)21-13/h4-10H,11-12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCLXPNROWCWPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC)C4=CC=CC=C4OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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